molecular formula C20H19N3O4S B137229 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone CAS No. 303776-83-2

1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Cat. No.: B137229
CAS No.: 303776-83-2
M. Wt: 397.4 g/mol
InChI Key: XJFKLYPIDFWSLY-HTXNQAPBSA-N
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Description

Heterocyclic inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus.

Scientific Research Applications

Hepatitis C Virus (HCV) Inhibitors

  • Hepatitis C Virus RNA-dependent RNA Polymerase Inhibitors

    A class of compounds including 1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone has been found to inhibit HCV polymerase enzymatic activity. These inhibitors have shown the ability to inhibit the replication of the subgenomic HCV replicon in Huh-7 cells, demonstrating their potential as antiviral agents (Tedesco et al., 2006).

  • Synthesis and Biological Activity Against HCV NS5B Polymerase

    The modification of the benzo rings of this compound class to heteroaromatic systems has been explored. These modifications aim to enhance the physicochemical properties and potency profile of these inhibitors, making them more effective against the Hepatitis C virus (Tedesco et al., 2009).

Antioxidant Properties in Lubricating Grease

  • Antioxidants Efficiency in Lubricating Greases: The antioxidant efficiency of compounds similar to this compound has been investigated in lubricating greases. These studies focus on understanding how these compounds can contribute to the longevity and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

  • Biological Activity Against Bacteria: Some derivatives of this chemical class have shown marked activity against bacteria such as Bacillus subtilis. These findings indicate their potential as antimicrobial agents, which could have significant applications in medical and environmental contexts (Zia-ur-Rehman et al., 2006).

Mechanism of Action

1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a heterocyclic inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Properties

IUPAC Name

1-butyl-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-3-12-23-15-10-6-4-8-13(15)18(24)17(20(23)25)19-21-14-9-5-7-11-16(14)28(26,27)22-19/h4-11,24H,2-3,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPXUGRVIESOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422280
Record name 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303776-83-2
Record name 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 3
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 4
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 5
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 6
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

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